molecular formula C15H22F3NO2Si B8460072 1-(4-((tert.-Butyldimethylsilyloxy)methyl)phenyl)-2,2,2-Trifluoroethanone Oxime

1-(4-((tert.-Butyldimethylsilyloxy)methyl)phenyl)-2,2,2-Trifluoroethanone Oxime

Cat. No. B8460072
M. Wt: 333.42 g/mol
InChI Key: MHJMEFWNQGGPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933065B2

Procedure details

Hydroxylamine hydrochloride (6.55 g, 94.3 mmol) was added to a pyridine (30 mL) solution of 1-(4-((tert.-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethanone (10 g, 31.4 mmol). The solution was stirred a reflux (4 h). The pyridine was evaporated and 150 mL of an aqueous solution of citric acid (10%) and CH2Cl2 (100 mL) were added to the residue and the organic layer was extracted. The aqueous layer was washed 2 times with CH2Cl2 (2×100 mL). Finally, the organic layers were combined and concentrated in vacuum. The residue was purified by silica gel flash chromatography (MPLC) to obtain 8.4 g of a white solid. Rf=0.31 (1/9 EtOAc/hexanes); mp 63-65° C.; 1H NMR (CDCl3): δ 0.12 (s, (CH3)2Si), 0.96 (s, CH3)3C), 4.73 (s, CH2), 7.44 (d, J=8.2 Hz, C6H4), 7.50 (d, J=8.2 Hz, C6H4), 8.61 (s, OH); 13C NMR (CDCl3): δ −5.3 (CH3Si), 18.4 (C(CH3)3), 25.9 (C(CH3)3), 64.4 (CH2O), 120.6 (q, J=273.2 Hz, CF3), 124.4 (C6H2), 125.9 (C6H2), 128.6 (C6H2), 144.2, (C6H2), 147.9 (q, J=32.1 Hz, CN).
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[C:4]([Si:8]([CH3:24])([CH3:23])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=O)[C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=1)([CH3:7])([CH3:6])[CH3:5]>N1C=CC=CC=1>[C:4]([Si:8]([CH3:24])([CH3:23])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[N:2][OH:3])[C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
6.55 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)C(C(F)(F)F)=O)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a reflux (4 h)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The pyridine was evaporated
ADDITION
Type
ADDITION
Details
150 mL of an aqueous solution of citric acid (10%) and CH2Cl2 (100 mL) were added to the residue
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
WASH
Type
WASH
Details
The aqueous layer was washed 2 times with CH2Cl2 (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (MPLC)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)C(C(F)(F)F)=NO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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